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Cat. No.: B15563487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BRD1401 has emerged as a novel small molecule with specific activity against Pseudomonas

aeruginosa, a bacterium notorious for its multi-drug resistance. This guide provides a

comprehensive evaluation of BRD1401's specificity for its target, the outer membrane protein H

(OprH), by presenting key experimental data and detailed methodologies. This document is

intended to serve as a valuable resource for researchers investigating new anti-pseudomonal

agents and professionals in drug development.

Executive Summary
BRD1401 was identified through a sophisticated multiplexed screening platform designed to

uncover compounds that selectively inhibit the growth of P. aeruginosa mutants with depleted

essential outer membrane proteins. While initially showing potent activity against a strain with

reduced levels of the lipoprotein OprL, subsequent mechanistic studies revealed that the direct

target of BRD1401 is OprH. The compound's mode of action involves the disruption of the

critical interaction between OprH and lipopolysaccharide (LPS), leading to increased

membrane fluidity and ultimately, bacterial cell death.

A key finding is the high specificity of BRD1401. It exhibits potent bactericidal activity against

the OprL-depleted (oprL-KD) strain of P. aeruginosa while showing no activity against wild-type

strains of P. aeruginosa or other bacterial species. This targeted activity underscores its

potential as a precision antimicrobial agent. To date, searches for alternative small molecule
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inhibitors of OprH have not yielded any publicly available compounds, highlighting the novelty

of BRD1401.

Quantitative Data Summary
The following tables summarize the available quantitative data on the activity of BRD1401.

Compound Assay Type Strain Parameter Value Reference

BRD1401
Growth

Inhibition

P. aeruginosa

(oprL-KD)
EC50 ~20 µM [1]

BRD1401
Bactericidal

Activity

P. aeruginosa

(oprL-KD)

Bactericidal

Concentratio

n

125 µM [1]

BRD1401
Growth

Inhibition

P. aeruginosa

(Wild-Type)
MIC >128 µM [1]

BRD1401
Growth

Inhibition

Other

Bacterial

Species

Activity Inactive [1]

Experimental Protocols
Detailed methodologies for the key experiments that established the specificity of BRD1401 for

OprH are provided below.

Multiplexed Hypomorph Screening
This high-throughput screening method was employed to identify compounds that selectively

inhibit the growth of P. aeruginosa strains with decreased expression of essential outer

membrane proteins (hypomorphs).

Protocol:

Strain Construction: A collection of P. aeruginosa strains was engineered, each with a

reduced expression of a specific essential outer membrane protein. Each strain was also

tagged with a unique DNA barcode.
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Pooling: The barcoded hypomorph strains were pooled together in equal proportions.

Compound Screening: The pooled strains were grown in 384-well plates in the presence of a

library of small molecules at a single concentration.

Growth and Barcode Amplification: The cultures were incubated to allow for bacterial growth.

Following incubation, the genomic DNA was extracted, and the DNA barcodes were

amplified using PCR.

Next-Generation Sequencing (NGS): The amplified barcodes were sequenced, and the

relative abundance of each barcode in the compound-treated pools was compared to a

vehicle control (DMSO).

Hit Identification: Compounds that caused a significant depletion of one or more specific

barcodes were identified as "hits," indicating selective inhibition of the corresponding

hypomorph strain(s). BRD1401 was identified as a hit that specifically depleted the barcode

for the oprL hypomorph.

Target Deconvolution and Validation
A series of genetic and biochemical experiments were conducted to identify the direct

molecular target of BRD1401.

Protocol:

Growth Inhibition Assays: The activity of BRD1401 was validated against individual cultures

of the oprL-knockdown (oprL-KD) strain and wild-type P. aeruginosa. Growth was monitored

by measuring the optical density at 600 nm (OD600).

Resistance Mapping: Spontaneous resistant mutants of the oprL hypomorph were generated

by plating on agar containing BRD1401. Whole-genome sequencing of the resistant colonies

was performed to identify mutations responsible for the resistance phenotype. This analysis

revealed mutations in the oprH gene.

Genetic Target Validation: To confirm OprH as the target, an oprH deletion mutant was

created in the oprL-KD background (oprL-KDΔoprH). The susceptibility of this double mutant
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to BRD1401 was then compared to the parental oprL-KD strain. The loss of BRD1401
activity in the absence of OprH confirmed it as the direct target.

Saturation Transfer Difference (STD) NMR Spectroscopy
STD-NMR was used to provide direct evidence of BRD1401 binding to purified OprH protein

and to map the binding epitope.

Protocol:

Sample Preparation: A solution containing the purified OprH protein and BRD1401 was

prepared in a deuterated buffer.

NMR Data Acquisition: A series of 1D ¹H NMR spectra were acquired. In the "on-resonance"

experiment, a selective saturation pulse was applied to a region of the spectrum containing

protein resonances but no ligand resonances. In the "off-resonance" experiment, the

saturation pulse was applied to a region where neither protein nor ligand resonates.

Difference Spectrum: The on-resonance spectrum was subtracted from the off-resonance

spectrum to generate the STD spectrum.

Data Analysis: Protons on the ligand that are in close proximity to the protein in the bound

state receive saturation from the protein and appear as signals in the STD spectrum. The

intensity of these signals is proportional to the proximity of the ligand protons to the protein

surface, allowing for the mapping of the binding epitope.
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BRD1401 Mechanism of Action
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Caption: Mechanism of action of BRD1401 in P. aeruginosa.

Experimental Workflow for Specificity Evaluation
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Workflow for Evaluating BRD1401 Specificity

Multiplexed Hypomorph Screen

BRD1401 identified as oprL hypomorph-specific hit
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Direct Binding Confirmation

Specificity for OprH Confirmed

STD-NMR with purified OprH
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Caption: Experimental workflow to determine BRD1401's target specificity.

Conclusion
The available data strongly support the conclusion that BRD1401 is a highly specific inhibitor of

the OprH-LPS interaction in Pseudomonas aeruginosa. Its unique mode of action and

specificity for a genetically defined bacterial population make it a valuable chemical probe to
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further investigate the biology of the outer membrane in this important pathogen. The lack of

currently known alternative small molecules targeting OprH positions BRD1401 as a pioneering

compound in this area of research. Further studies are warranted to explore its therapeutic

potential and to fully elucidate the structural basis of its interaction with OprH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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